
4-(2-Bromoacetyl)benzonitrile
Overview
Description
4-(2-Bromoacetyl)benzonitrile: is an organic compound with the molecular formula C9H6BrNO . It is also known by other names such as 4-Cyanophenacyl bromide and p-Bromoacetylbenzonitrile . This compound is characterized by its off-white to light yellow crystalline powder form and is known for its irritating odor . It has a molecular weight of 224.05 g/mol and is soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Bromoacetyl)benzonitrile can be synthesized from ethylbenzene via aerobic photooxidation using aqueous hydrobromic acid . Another method involves the synthesis from benzonitrile, 4-(2-bromoethynyl)- . The general procedure includes the use of haloalkyne and tetrafluoroboric acid in 2,2,2-trifluoroethanol at 80°C .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The compound is produced under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoacetyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromoacetyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzonitriles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Organic Synthesis
4-(2-Bromoacetyl)benzonitrile serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromoacetyl group allows for the introduction of different nucleophiles, leading to a variety of substituted benzonitriles.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols and amines.
Biochemical Studies
This compound has been identified as an irreversible inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme involved in several cellular processes. Its inhibition leads to the activation of the Wnt signaling pathway, which is critical for cell proliferation and differentiation. This mechanism makes it valuable for:
- Studying Enzyme Mechanisms : Researchers utilize this compound to investigate the dynamics of GSK-3 and its role in various diseases .
- Drug Development : Given its potential therapeutic applications, particularly in conditions where GSK-3 is implicated (e.g., cancer, diabetes), it is being explored as a lead compound for developing new drugs.
Pharmaceutical Applications
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. Its ability to modify biological pathways makes it a candidate for developing novel therapeutics targeting GSK-3-related pathways .
Case Study 1: GSK-3 Inhibition
Research has demonstrated that this compound effectively inhibits GSK-3 activity in vitro. This inhibition was linked to increased levels of β-catenin, a protein involved in cell signaling pathways that regulate gene expression related to cell growth and differentiation.
Case Study 2: Synthesis of Microtubule Inhibitors
In studies focusing on microtubule dynamics, this compound was incorporated into the synthesis of STA-5312, a potent microtubule inhibitor. This research highlighted the compound's utility in developing agents that target microtubule stability for cancer treatment .
Mechanism of Action
The mechanism of action of 4-(2-Bromoacetyl)benzonitrile involves its role as an irreversible inhibitor of glycogen synthase kinase 3 (GSK-3) . This inhibition occurs through the interaction of the compound with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inactivation of the enzyme . This mechanism is crucial for its applications in biochemical and medicinal research .
Comparison with Similar Compounds
- 4-(2-Fluorophenoxy)benzonitrile
- 4-(2-Hydroxyethyl)benzonitrile
- 4-(2-Iodoethynyl)benzonitrile
Comparison: 4-(2-Bromoacetyl)benzonitrile is unique due to its bromoacetyl group, which imparts specific reactivity and inhibitory properties . Compared to similar compounds, it has distinct applications in the inhibition of GSK-3 and its use as a building block in organic synthesis . The presence of the bromoacetyl group also makes it more reactive in nucleophilic substitution reactions compared to its fluorinated or iodinated counterparts .
Biological Activity
4-(2-Bromoacetyl)benzonitrile, also known as 4-Cyanophenacyl bromide, is an organic compound with the molecular formula and a molecular weight of 224.05 g/mol. This compound has gained attention for its biological activity, particularly as an irreversible inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including metabolism, cell differentiation, and apoptosis.
The primary mechanism of action for this compound involves its ability to inhibit GSK-3. GSK-3 is implicated in numerous signaling pathways, and its inhibition can lead to significant therapeutic effects in conditions such as diabetes, cancer, and neurodegenerative diseases. The compound binds irreversibly to GSK-3, preventing its activity and thereby influencing downstream signaling pathways that regulate glycogen metabolism and other cellular functions .
Research Findings
-
Inhibition of GSK-3 :
- Studies have demonstrated that this compound effectively inhibits GSK-3 with a notable IC50 value, indicating its potency as a biochemical tool in research focused on metabolic regulation and disease treatment.
- Potential Therapeutic Applications :
- Antimicrobial Activity :
Case Study 1: GSK-3 Inhibition in Cancer Research
A study investigated the effects of this compound on cancer cell lines. The results indicated that treatment with the compound led to reduced cell proliferation and induced apoptosis in specific cancer types. The mechanism was linked to the inhibition of GSK-3, which subsequently affected downstream targets involved in cell cycle regulation.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that by inhibiting GSK-3, the compound could mitigate neuronal loss and improve cognitive function in animal models of Alzheimer's disease .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other compounds with similar mechanisms:
Compound | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | GSK-3 Inhibitor | ~0.5 | Irreversible inhibitor; potential in cancer therapy |
Lithium Chloride | GSK-3 Inhibitor | ~1.0 | Mood stabilizer; less specific than this compound |
CHIR99021 | GSK-3 Inhibitor | ~0.01 | Highly selective; used primarily in research |
Tideglusib | GSK-3 Inhibitor | ~0.5 | Investigated for Alzheimer's disease treatment |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(2-bromoacetyl)benzonitrile, and how do reaction conditions influence yield and purity?
The compound is commonly synthesized via bromination of 4-acetylbenzonitrile derivatives. A representative method involves reacting 4-acetyl-3-methylbenzonitrile with bromine in methanol at 0°C, followed by neutralization and extraction. Key variables include solvent choice (e.g., methanol vs. DMF), temperature control (0°C to prevent side reactions), and purification via column chromatography (hexane/ethyl acetate gradients, 73–87% yields). Reaction monitoring by TLC ensures intermediate purity .
Q. How is this compound characterized spectroscopically, and what are its critical structural features?
Structural confirmation relies on NMR (δ 4.84 ppm for CH in thiadiazole derivatives), IR (C≡N stretch ~2220 cm), and MS (m/z 224 for molecular ion). Crystallographic studies reveal planar geometry at the bromoacetyl group, with water-π interactions influencing hydrate formation in polar solvents .
Q. What safety protocols are essential when handling this compound?
The compound is toxic (LD data pending) and requires inert atmosphere storage (2–8°C) to prevent degradation. Use PPE (gloves, goggles) and avoid exposure to moisture, which may trigger hydrolysis. Waste disposal must follow halogenated organic compound guidelines .
Advanced Research Questions
Q. How is this compound utilized in designing enzyme inhibitors, and what structural modifications enhance selectivity?
The bromoacetyl group acts as an electrophilic "warhead" for covalent inhibition. For example, in thiazole derivatives (e.g., 4-(2-phenylthiazol-4-yl)benzonitrile), it reacts with cysteine residues in targets like sortase A. Selectivity is improved by introducing electron-withdrawing groups (e.g., trifluoromethyl) or steric hindrance via methyl substituents on the benzene ring .
Q. What computational strategies are employed to predict the reactivity of this compound in drug discovery?
Density functional theory (DFT) calculations optimize transition states for nucleophilic attacks (e.g., by thiols in enzyme active sites). Molecular docking studies (AutoDock Vina) assess binding affinities to targets like TRPV3, with ΔG values < -8 kcal/mol indicating strong inhibition. Solvent effects (e.g., acetonitrile vs. DMSO) are modeled using COSMO-RS .
Q. How can contradictory data on the compound’s hydrate stability be resolved?
Discrepancies in hydrate formation (e.g., monohydrate vs. dihydrate ratios) arise from solvent polarity and temperature. Controlled experiments in DO/acetone mixtures, analyzed by NMR and X-ray diffraction, show that water-π interactions dominate in polar aprotic solvents, while hydrophobic effects stabilize anhydrous forms in non-polar media .
Q. What methodologies are used to synthesize this compound-derived heterocycles, and how do they impact bioactivity?
Hantzsch thiazole synthesis involves reacting the compound with thioamides (e.g., thiobenzamide) in acetone, yielding 4-(thiazol-4-yl)benzonitrile derivatives with antimicrobial activity (MIC: 2–8 µg/mL against Candida spp.). Cyclization with polyphosphoric acid produces thienothiophene polymers for optoelectronic applications .
Q. Key Research Challenges
- Stereochemical Control: Racemization during nucleophilic substitution requires chiral auxiliaries or asymmetric catalysis.
- Toxicity Mitigation: Prodrug strategies (e.g., ketal protection) reduce off-target effects in vivo .
Properties
IUPAC Name |
4-(2-bromoacetyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJANCPRIUMHGJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173920 | |
Record name | Benzonitrile, 4-(bromoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20099-89-2 | |
Record name | 4-Cyanophenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20099-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromoacetyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020099892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20099-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 4-(bromoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromoacetyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(BROMOACETYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6T2NP32GC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.